Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and an amino group at the 2-position of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid.
Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The bromine atom at the 4-position of the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Sodium azide, thiols; reactions are conducted under mild to moderate temperatures in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes. For example, it could inhibit enzymes like cyclooxygenase (COX) or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound’s effects may be mediated through pathways such as the inflammatory response, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanism of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C8H11BrN2O2
- Functional Groups : An amino group, a bromine atom, and an ester functional group.
The presence of these groups is critical for its biological activity, as they influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing binding affinity. The bromine atom may also modulate the compound's reactivity and biological effects through halogen bonding interactions.
Biological Activities
Research has identified several key biological activities associated with this compound:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth against various strains, including:
Bacterial Strain | Inhibition Concentration (µg/mL) | Reference |
---|---|---|
E. coli | 40 | |
Bacillus subtilis | 40 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The compound's structure allows it to interact with cancer-related molecular pathways, making it a subject of interest for further exploration in cancer therapy.
Case Studies
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various pyrazole derivatives included this compound. The compound exhibited significant antibacterial activity at concentrations comparable to standard antibiotics, indicating its potential utility in treating bacterial infections .
Case Study: Anticancer Activity
In a separate investigation into the anticancer effects of pyrazole derivatives, this compound was found to activate apoptotic pathways in cultured cancer cell lines. The study highlighted the compound's potential as a lead structure for developing novel anticancer therapies .
Properties
Molecular Formula |
C8H12BrN3O2 |
---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-bromopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H12BrN3O2/c1-14-8(13)7(10)2-3-12-5-6(9)4-11-12/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
VXCVUIWMLLRMAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C=C(C=N1)Br)N |
Origin of Product |
United States |
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